3,6,8,8-Tetramethyl-2,3,3a,7,8,8a-hexahydroazulen-4(1H)-one
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Overview
Description
3,6,8,8-Tetramethyl-2,3,3a,7,8,8a-hexahydroazulen-4(1H)-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8,8-Tetramethyl-2,3,3a,7,8,8a-hexahydroazulen-4(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the azulenone ring system through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
3,6,8,8-Tetramethyl-2,3,3a,7,8,8a-hexahydroazulen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the azulenone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,8,8-Tetramethyl-2,3,3a,7,8,8a-hexahydroazulen-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Azulene: A parent compound with a similar ring structure but lacking the ketone and methyl groups.
Tetramethylazulene: A derivative with four methyl groups but different substitution patterns.
Uniqueness
3,6,8,8-Tetramethyl-2,3,3a,7,8,8a-hexahydroazulen-4(1H)-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical and biological properties compared to other azulenone derivatives.
Properties
CAS No. |
91431-75-3 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3,6,8,8-tetramethyl-1,2,3,3a,7,8a-hexahydroazulen-4-one |
InChI |
InChI=1S/C14H22O/c1-9-7-12(15)13-10(2)5-6-11(13)14(3,4)8-9/h7,10-11,13H,5-6,8H2,1-4H3 |
InChI Key |
WZEJGWVFBAQFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1C(=O)C=C(CC2(C)C)C |
Origin of Product |
United States |
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